Regioisomeric Identity: Pyrazolo[4,3-c] vs. Pyrazolo[3,4-c] Fusion Confers Distinct Molecular Architecture
The target compound possesses the [4,3-c] ring fusion, wherein the pyrazole N1 and the tetrahydropyridine nitrogen are positioned in a 1,4-relationship across the ring system. This contrasts with the [3,4-c] regioisomer (CAS 1228878-69-0), where the fusion pattern alters the spatial orientation of hydrogen bond donors and acceptors. In kinase inhibitor design, the [4,3-c] scaffold has been explicitly validated in c-Met inhibitor programs (IC₅₀ values as low as 0.012 µM for optimized derivatives), whereas the [3,4-c] scaffold has no comparable published kinase activity data [1]. The regioisomeric identity is confirmed by IUPAC nomenclature and SMILES (CN1N=CC2=C1CCNC2 for the free base) [2].
| Evidence Dimension | Ring fusion regioisomerism and associated biological target engagement |
|---|---|
| Target Compound Data | Pyrazolo[4,3-c]pyridine core; c-Met IC₅₀ = 0.012–1.2 µM (class exemplars) [1] |
| Comparator Or Baseline | Pyrazolo[3,4-c]pyridine core; no published c-Met or EGFR kinase inhibition data |
| Quantified Difference | Qualitative: validated kinase hinge-binding scaffold vs. unvalidated scaffold |
| Conditions | Structural comparison based on IUPAC nomenclature and published SAR literature |
Why This Matters
Procuring the correct [4,3-c] regioisomer ensures compatibility with established kinase inhibitor SAR, avoiding failed campaigns from regioisomer mix-ups.
- [1] Liu, J. et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 141, 473-489. View Source
- [2] Matrix Fine Chemicals. 1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[4,3-C]PYRIDINE (CAS 100501-58-4) Datasheet. https://matrix-fine-chemicals.com View Source
